molecular formula C13H11ClN4O4 B1503148 2,3-Diphenyltetrazolium perchlorate

2,3-Diphenyltetrazolium perchlorate

Cat. No.: B1503148
M. Wt: 322.7 g/mol
InChI Key: OJUITCKZGZTNEX-UHFFFAOYSA-M
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Description

2,3-Diphenyltetrazolium perchlorate is a tetrazolium salt characterized by two phenyl substituents at the 2- and 3-positions of the tetrazolium ring and a perchlorate (ClO₄⁻) counterion. The perchlorate counterion enhances solubility in polar aprotic solvents compared to halide analogues, which may influence its stability and reactivity in synthetic applications.

Properties

Molecular Formula

C13H11ClN4O4

Molecular Weight

322.7 g/mol

IUPAC Name

2,3-diphenyltetrazol-2-ium;perchlorate

InChI

InChI=1S/C13H11N4.ClHO4/c1-3-7-12(8-4-1)16-14-11-15-17(16)13-9-5-2-6-10-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1

InChI Key

OJUITCKZGZTNEX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2N=CN=[N+]2C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Salts

Structural and Physicochemical Differences

The most structurally analogous compound in the evidence is 2,3,5-Triphenyltetrazolium hydrochloride (CAS RN 298-96-4, C₁₉H₁₅ClN₄, MW 334.80) . Key comparisons include:

Property 2,3-Diphenyltetrazolium Perchlorate (Hypothetical) 2,3,5-Triphenyltetrazolium Hydrochloride
Substituents Phenyl (2,3-positions) Phenyl (2,3,5-positions)
Counterion ClO₄⁻ Cl⁻
Molecular Weight ~330–350 (estimated) 334.80
Solubility Likely higher in organic solvents Limited by chloride counterion
Thermal Stability Potentially lower (perchlorate risk) mp 243°C (decomposition)

The perchlorate counterion in this compound may improve solubility but introduces thermal instability risks due to perchlorate’s oxidizing nature.

Comparison with Other Heterocyclic Perchlorate Salts

The evidence includes several heterocyclic perchlorates with distinct cores, substituents, and applications:

Thiazolo-Benzothiazolium Derivatives

  • Example : Thiazolo[2,3-b]benzothiazolium, 3-(2,5-dimethylphenyl)-, perchlorate (CAS 65782-39-0, C₁₇H₁₄NS₂⁺·ClO₄⁻, MW 395.88) .
    • Structure : Fused thiazole-benzothiazole core with a dimethylphenyl group.
    • Applications : Likely used in optoelectronics or catalysis due to extended π-conjugation.

Thiazolo-Triazinium and Imidazo-Pyridinium Salts

  • Example: Thiazolo[3,4-b][1,2,4]triazin-5-ium, 6-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-2,3,8-triphenyl-, perchlorate (CAS 111506-48-0) . Structure: Complex triazinium core with benzothiazolylidene and phenyl groups. Applications: Potential use as a ligand or dye due to aromatic substituents.

Imidazolium Perchlorates

  • Example : 1,3-Dibenzoyl-2-(1H-indol-3-yl)-imidazolium perchlorate (CAS 62573-79-9) .
    • Structure : Imidazolium core with benzoyl and indole substituents.
    • Applications : Possible biological activity due to the indole moiety.

Data Table: Key Compounds and Properties

Compound (CAS RN) Core Structure Substituents Counterion Molecular Weight Potential Applications
This compound Tetrazolium 2,3-diphenyl ClO₄⁻ ~330–350 Redox indicators, synthesis
2,3,5-Triphenyltetrazolium HCl (298-96-4) Tetrazolium 2,3,5-triphenyl Cl⁻ 334.80 Biochemical assays
Thiazolo[2,3-b]benzothiazolium (65782-39-0) Thiazolo-benzothiazole 2,5-dimethylphenyl ClO₄⁻ 395.88 Optoelectronics
Imidazolium perchlorate (62573-79-9) Imidazolium 1,3-dibenzoyl, 2-indolyl ClO₄⁻ ~500 (estimated) Bioactive compounds

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